molecular formula C16H14N2OS3 B12175057 N-[3-(methylsulfanyl)phenyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

N-[3-(methylsulfanyl)phenyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B12175057
M. Wt: 346.5 g/mol
InChI Key: NIUVIHZSEIXRTP-UHFFFAOYSA-N
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Description

N-[3-(methylsulfanyl)phenyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiazole ring, a thiophene ring, and a phenyl ring substituted with a methylsulfanyl group. The presence of these heterocyclic rings makes it a compound of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)phenyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur.

    Coupling Reactions: The thiazole and thiophene rings are then coupled with the phenyl ring substituted with a methylsulfanyl group through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)phenyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

N-[3-(methylsulfanyl)phenyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of thiazole and thiophene rings.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)phenyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(methylsulfanyl)phenyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide: shares similarities with other thiazole and thiophene derivatives, such as:

Uniqueness

    Structural Uniqueness: The combination of thiazole, thiophene, and phenyl rings with a methylsulfanyl group makes it unique.

    Biological Activity: Its potential antimicrobial, anticancer, and anti-inflammatory activities distinguish it from other similar compounds.

Properties

Molecular Formula

C16H14N2OS3

Molecular Weight

346.5 g/mol

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C16H14N2OS3/c1-20-13-5-2-4-11(8-13)17-15(19)9-12-10-22-16(18-12)14-6-3-7-21-14/h2-8,10H,9H2,1H3,(H,17,19)

InChI Key

NIUVIHZSEIXRTP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)C3=CC=CS3

Origin of Product

United States

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